2-Amino-4-bromopyrimidin-5-ol
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Overview
Description
2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H4BrN3O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyrimidin-5-ol typically involves a multi-step process. One common method starts with the bromination of uracil using phosphorus oxybromide to produce 2,4-dibromopyrimidine. This intermediate is then subjected to an amination reaction with ammonia to yield 2-Amino-4-bromopyrimidine . The final step involves the hydroxylation of the 5-position to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromopyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Require palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems .
Scientific Research Applications
2-Amino-4-bromopyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromopyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s bromine and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-4-bromopyridine: Another closely related compound with a pyridine ring.
Uniqueness: 2-Amino-4-bromopyrimidin-5-ol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its pyridine analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Properties
IUPAC Name |
2-amino-4-bromopyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRPVCGTYPEIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717147 |
Source
|
Record name | 2-Amino-4-bromopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-82-3 |
Source
|
Record name | 2-Amino-4-bromopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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